methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate is a synthetic organic compound known for its role in targeting β-catenin, a protein involved in the Wnt signaling pathway. This compound has shown potential in inhibiting the proliferation of cancer cells that depend on Wnt signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate involves multiple steps, starting from the appropriate benzoic acid derivative. The key steps include:
Formation of the benzoxazin ring: This involves the cyclization of an appropriate precursor under acidic or basic conditions.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in modulating the Wnt signaling pathway, which is crucial in cell development and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers that rely on Wnt signaling for growth and proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by directly targeting β-catenin, a key protein in the Wnt signaling pathway. It binds to β-catenin, promoting its ubiquitination and subsequent degradation by the proteasome. This leads to the downregulation of Wnt target genes, inhibiting the proliferation of Wnt-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Shares a similar structure but lacks the benzoxazin ring.
4-Methylphenyl benzoate: Similar in structure but does not contain the sulfonyl or benzoxazin groups.
Uniqueness
Methyl 3-[({6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate is unique due to its ability to specifically target β-catenin and inhibit Wnt signaling-dependent cancer cell proliferation. This specificity makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H24N2O6S |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
methyl 3-[[6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C25H24N2O6S/c1-16-7-10-20(11-8-16)34(30,31)27-15-23(33-22-12-9-17(2)13-21(22)27)24(28)26-19-6-4-5-18(14-19)25(29)32-3/h4-14,23H,15H2,1-3H3,(H,26,28) |
InChI Key |
QCOBHGFECRXTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NC4=CC=CC(=C4)C(=O)OC |
Origin of Product |
United States |
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